molecular formula C11H13BrO3 B178042 Ethyl 3-bromo-4-ethoxybenzoate CAS No. 875846-59-6

Ethyl 3-bromo-4-ethoxybenzoate

Cat. No. B178042
CAS RN: 875846-59-6
M. Wt: 273.12 g/mol
InChI Key: YXYDMAQNGIXRBA-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-ethoxybenzoate is a chemical compound with the CAS Number: 875846-59-6. It has a linear formula of C11H13BrO3 . The compound is stored in a sealed, dry environment at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 3-bromo-4-ethoxybenzoate is 1S/C11H13BrO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 . This code provides a standardized way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 3-bromo-4-ethoxybenzoate is a solid at room temperature . It has a molecular weight of 273.13 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 3-bromo-4-ethoxybenzoate is utilized in the synthesis of complex heterocyclic compounds, such as [1,2,3]Triazolo[1,5-a]quinoline derivatives. These compounds are of interest due to their potential applications in materials science and as pharmacophores in medicinal chemistry. For instance, the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate led to the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, showcasing the role of ethyl 3-bromo-4-ethoxybenzoate derivatives in synthesizing nitrogen-containing heterocycles (Pokhodylo & Obushak, 2019).

Catalysis and Green Chemistry

The compound is involved in catalyst-free P-C coupling reactions, highlighting its role in facilitating environmentally friendly chemical processes. For example, halobenzoic acids, including derivatives of ethyl 3-bromo-4-ethoxybenzoate, have been shown to undergo P-C coupling reactions with diarylphosphine oxides under microwave irradiation in water, eliminating the need for metal catalysts and thus contributing to greener synthesis routes (Jablonkai & Keglevich, 2015).

Material Science Applications

In material science, ethyl 3-bromo-4-ethoxybenzoate derivatives are explored for the development of novel materials. A study on multiwalled carbon nanotubes (MWNTs) functionalized with 4-ethoxybenzoic acid via a Friedel−Crafts reaction demonstrated the potential of such functionalized MWNTs in creating advanced nanocomposites for various applications, including high-performance polymers (Lee et al., 2005).

Antimicrobial Research

Research on the modification of ethyl 3-bromo-4-ethoxybenzoate has led to the development of compounds with potential antimicrobial properties. For example, compounds derived from ethyl 3-bromo-4-ethoxybenzoate have been evaluated for their ability to inhibit Staphylococcus aureus biofilm formation, showcasing its utility in addressing antibiotic resistance and biofilm-associated infections (Campbell et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 3-bromo-4-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYDMAQNGIXRBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589250
Record name Ethyl 3-bromo-4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-4-ethoxybenzoate

CAS RN

875846-59-6
Record name Ethyl 3-bromo-4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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